N-(3,5-dichlorophenyl)-4-methylbenzamide
Description
N-(3,5-Dichlorophenyl)-4-methylbenzamide (CAS: 316138-81-5) is a benzamide derivative featuring a 4-methyl-substituted benzoyl group attached to a 3,5-dichlorophenylamine moiety. The 3,5-dichloro substitution on the phenyl ring enhances electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18) |
InChI Key |
MVSVJTNRTHIRTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of N-(3,5-dichlorophenyl)-4-methylbenzamide include variations in halogenation, alkylation, and functional group substitution. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogs
Key Comparative Insights
Electronic and Steric Effects
- For instance, N-(3,5-difluorophenyl)-4-methylbenzamide may exhibit reduced electrophilicity due to fluorine’s smaller atomic radius and lower electronegativity gradient compared to chlorine.
- Trifluoromethyl Substitution : Analogs like N-(3,5-dichlorophenyl)-4-(trifluoromethyl)benzamide feature a CF3 group, which significantly increases lipophilicity (logP) and may improve membrane permeability in biological systems.
Physical Properties
- Methyl-substituted analogs (e.g., N-(3,5-dimethylphenyl)-4-methylbenzamide ) exhibit lower melting points compared to halogenated derivatives, likely due to reduced molecular symmetry and weaker intermolecular halogen bonding.
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